3,5,6-trimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide
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Overview
Description
3,5,6-trimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes multiple benzofuran rings and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of benzofuran rings and subsequent functionalization. One common method involves the Friedel-Crafts acylation reaction, where benzofuran derivatives are acylated using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,5,6-trimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3,5,6-trimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5,6-trimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: An antioxidant used in the prevention of oxidative degradation of plastics.
2,4,6-Trimethylbenzoyl chloride: A related compound used in organic synthesis.
Uniqueness
3,5,6-trimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide is unique due to its dual benzofuran structure and specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H23NO4 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3,5,6-trimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C28H23NO4/c1-15-9-11-19(12-10-15)25(30)27-24(20-7-5-6-8-22(20)32-27)29-28(31)26-18(4)21-13-16(2)17(3)14-23(21)33-26/h5-14H,1-4H3,(H,29,31) |
InChI Key |
NZMRZXGUVVFFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C5=C(O4)C=C(C(=C5)C)C)C |
Origin of Product |
United States |
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